N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride
Description
Chemical Structure: N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride (CAS: 1048640-39-6) is a secondary amine hydrochloride salt characterized by a phenylethylamine backbone substituted with a cyclopropylmethyl group on the nitrogen atom. Its molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.72 g/mol .
Applications: The compound is cataloged as a reference standard or intermediate in pharmaceutical research, particularly in studies involving amine-based receptor modulators .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10(13-9-11-7-8-11)12-5-3-2-4-6-12;/h2-6,10-11,13H,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFABYRXHIHXIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Phenylethylamine Backbone: The cyclopropylmethyl group is then attached to the phenylethylamine backbone through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted phenylethylamines.
Scientific Research Applications
Receptor Interaction Studies
N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride has been explored for its interactions with various receptors, particularly in the context of serotonin and opioid systems. Preliminary studies indicate that this compound may exhibit selective binding affinities, particularly towards the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
- Binding Affinities : Research has shown that modifications to the cyclopropylmethyl group can enhance receptor selectivity and potency. For instance, N-methylation of related compounds has produced highly selective agonists with favorable pharmacokinetic properties .
Antinociceptive Properties
The compound has demonstrated potential as an analgesic agent through its action on the kappa-opioid (KOP) receptor. Studies indicate that this compound exhibits high antinociceptive potency, making it a candidate for pain management therapies .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropylmethyl Group : This can be achieved through nucleophilic substitution reactions involving cyclopropylmethyl bromide.
- Attachment to the Phenylethylamine Backbone : The cyclopropylmethyl group is integrated into the phenylethylamine structure via nucleophilic substitution.
- Hydrochloride Salt Formation : The final step involves converting the free base to its hydrochloride salt form using hydrochloric acid, enhancing solubility and stability for pharmaceutical applications.
Case Studies
Several studies have evaluated the biological activity of this compound:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |
| Anti-inflammatory Study | Investigating effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
These findings suggest that this compound could play a role in treating infections, cancer, and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between N-(cyclopropylmethyl)-1-phenylethanamine hydrochloride and its analogs:
Pharmacological and Functional Insights
- Cyclopropane vs. Cyclohexane : The cyclopropyl group in the target compound introduces significant steric hindrance compared to the cyclohexylmethyl analog. This may reduce off-target interactions but could limit solubility .
- Fluorine vs. Chlorine Substituents : Fluorinated analogs (e.g., 1048640-51-2) typically exhibit higher metabolic stability due to fluorine’s electronegativity, whereas chlorinated derivatives (e.g., 13541-05-4) may offer stronger halogen bonding in receptor binding .
- Methyl vs.
Biological Activity
N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride is a compound of interest in pharmacological research, particularly for its potential interactions with neurotransmitter systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a cyclopropylmethyl group attached to a phenylethanamine backbone. The compound's unique structure suggests potential interactions with various biological targets, particularly in the central nervous system.
Mode of Action
The compound is hypothesized to interact with neurotransmitter receptors, particularly serotonin receptors such as 5-HT2C. This interaction may lead to modulation of neurotransmitter release and influence various signaling pathways within cells .
Biochemical Pathways
Research indicates that this compound may affect multiple biochemical pathways. For instance, it might influence pathways related to cell signaling, gene expression, and cellular metabolism. The cyclopropane moiety could facilitate unique interactions due to its angle strain, potentially enhancing binding affinity to targets .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. The properties influencing its absorption and distribution include:
- Solubility : The presence of the cyclopropyl group may enhance lipophilicity, facilitating better brain penetration.
- Metabolism : The metabolic pathways are not fully elucidated but are expected to involve cytochrome P450 enzymes, common for amine-containing compounds.
Cellular Effects
In vitro studies suggest that this compound may alter cell function by modulating signaling pathways associated with neurotransmission. Specifically, it has shown promise as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Case Studies
Recent investigations have highlighted the compound's potential in animal models:
- Antipsychotic Activity : In models of amphetamine-induced hyperactivity, this compound demonstrated significant antipsychotic-like effects, suggesting its utility in treating disorders like schizophrenia .
- Pain Modulation : Preliminary studies indicate that derivatives of this compound may exhibit antinociceptive properties by acting on kappa-opioid receptors (KOP), providing insights into pain management strategies .
Comparative Analysis with Related Compounds
| Compound Name | Receptor Affinity (K_i) | EC50 (nM) | Selectivity |
|---|---|---|---|
| N-(Cyclopropylmethyl)-1-phenylethanamine HCl | 81 | 23 | 5-HT2C over 5-HT2B |
| (+)-15a | Not specified | 23 | Gq-mediated signaling |
| (+)-19 | Not specified | 24 | Fully selective |
This table illustrates how this compound compares with other compounds in terms of receptor affinity and functional selectivity.
Q & A
Q. What are the key synthetic routes for N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves reductive amination between 1-phenylethanamine and cyclopropanecarboxaldehyde, followed by hydrochloric acid salt formation. Critical parameters include solvent choice (e.g., methanol or dichloromethane), temperature control (0–25°C), and reducing agents like sodium cyanoborohydride . Purification via recrystallization or column chromatography is essential to achieve >95% purity. Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate stability .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the cyclopropylmethyl and phenylethyl moieties, while high-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 196.12). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, and differential scanning calorimetry (DSC) determines melting points (e.g., 196–201°C) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate degradation under prolonged exposure to light or humidity. Recommended storage includes desiccated environments at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products like oxidized cyclopropane derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enantiomeric purity analysis?
Discrepancies in chiral HPLC vs. optical rotation measurements may arise from column selectivity or solvent effects. Cross-validation using circular dichroism (CD) spectroscopy and X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) improves accuracy . Computational modeling (e.g., density functional theory) predicts enantiomer-specific interactions with target receptors .
Q. What strategies optimize the yield of this compound in scalable synthesis?
Yield optimization focuses on:
- Catalyst screening : Palladium-on-carbon vs. Raney nickel for hydrogenation steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability during alkylation .
- Workflow integration : Continuous-flow reactors reduce intermediate degradation, improving overall yield from 26% to 38% in pilot-scale trials .
Q. How does the compound’s stereochemistry influence its biological activity in neurotransmitter receptor studies?
The (R)-enantiomer shows higher affinity for serotonin (5-HT2A) and dopamine (D2) receptors compared to the (S)-form, as demonstrated by radioligand binding assays (IC₅₀ values: 12 nM vs. 210 nM). Molecular docking simulations reveal stereospecific hydrogen bonding with Glu318 in the 5-HT2A binding pocket . In vivo microdialysis in rodent models correlates enantiomeric purity with neurobehavioral responses .
Q. What methodologies are used to analyze metabolic pathways and degradation products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I metabolites (e.g., hydroxylated cyclopropane derivatives) in hepatocyte incubations. Isotopic labeling (e.g., ¹⁴C at the cyclopropyl group) tracks metabolic stability. Degradation under oxidative conditions produces N-oxide byproducts, characterized via NMR and IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
